N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that features both piperidine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. These rings can be synthesized through cyclization reactions involving appropriate precursors. The final compound is obtained by coupling these rings with a phenylacetamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can introduce new functional groups into the molecule, enhancing its properties or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of heterocyclic compounds with biological targets.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine rings allow the compound to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.
Uniqueness
N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide is unique due to its combination of both piperidine and pyrrolidine rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-[2-oxo-4-(piperidine-1-carbonyl)pyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-13(22)19-15-5-7-16(8-6-15)21-12-14(11-17(21)23)18(24)20-9-3-2-4-10-20/h5-8,14H,2-4,9-12H2,1H3,(H,19,22) |
InChI Key |
NCSLUMYQMRVTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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